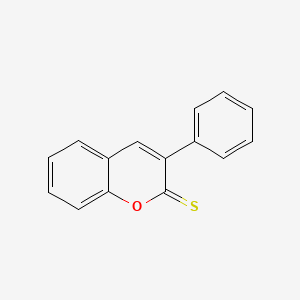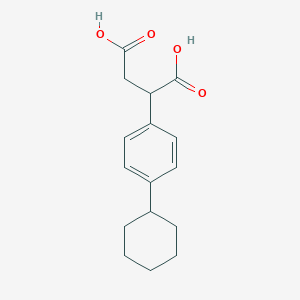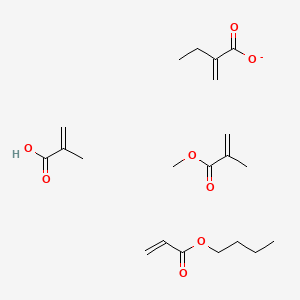
Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are organic compounds that belong to the class of esters and carboxylic acids. These compounds are known for their applications in various industrial processes, including polymer production and as intermediates in organic synthesis. Their unique chemical structures allow them to participate in a variety of chemical reactions, making them valuable in both research and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of these compounds typically involves esterification reactions. For example, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols.
Substitution: They can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and plasticizers
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, in polymerization reactions, these compounds act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The ester and carboxylic acid groups in these compounds can also participate in hydrogen bonding and other intermolecular interactions, influencing their reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl acrylate
- Methyl methacrylate
- Ethyl acrylate
- 2-Ethylhexyl acrylate
Uniqueness
Compared to similar compounds, butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid exhibit unique reactivity due to the presence of both ester and carboxylic acid functional groups. This dual functionality allows them to participate in a broader range of chemical reactions, making them versatile intermediates in organic synthesis .
Eigenschaften
CAS-Nummer |
25035-88-5 |
|---|---|
Molekularformel |
C21H33O8- |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.2C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6)/p-1 |
InChI-Schlüssel |
FJTOZQYSXWWTGY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)C=C.CCC(=C)C(=O)[O-].CC(=C)C(=O)O.CC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



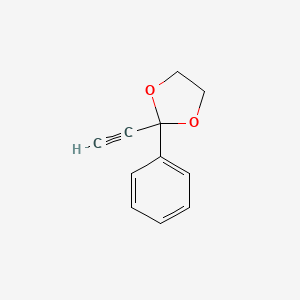
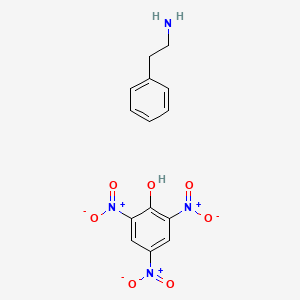
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
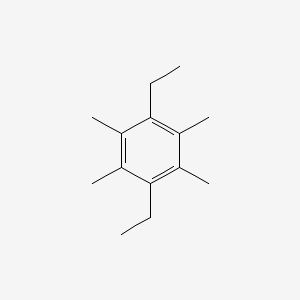
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
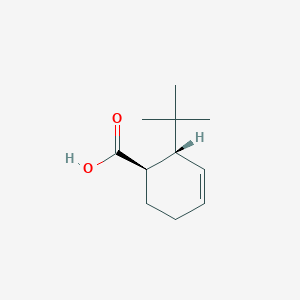
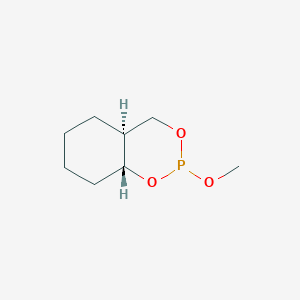
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)

